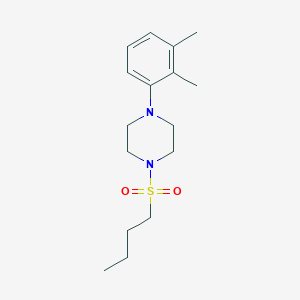
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
説明
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, also known as CPPO, is a heterocyclic organic compound that has attracted significant attention from researchers due to its unique properties. CPPO has been widely used in scientific research for its ability to act as a photosensitizer, which can be used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy.
作用機序
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole acts as a photosensitizer by absorbing light energy and transferring it to a substrate. This energy transfer can occur through a variety of mechanisms, including electron transfer and energy transfer. Once the energy is transferred to the substrate, it can be used to generate singlet oxygen, which can then be used to oxidize organic compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, making it an attractive option for use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.
実験室実験の利点と制限
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is typically high. Additionally, this compound is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of this compound in lab experiments. It is a potent photosensitizer, and care must be taken to avoid exposure to light during handling. Additionally, this compound can be toxic to cells, and care must be taken to use appropriate safety precautions when handling it.
将来の方向性
There are a number of future directions for research involving 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole. One potential area of research is the development of new synthetic methods for this compound that are more efficient or environmentally friendly. Additionally, this compound could be used in the development of new photodynamic therapy agents for the treatment of cancer. Finally, this compound could be used in the development of new antimicrobial agents for the treatment of bacterial infections.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has attracted significant attention from researchers due to its unique properties. It has been widely used in scientific research for its ability to act as a photosensitizer, which can be used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy. This compound has a number of advantages for use in lab experiments, but care must be taken to avoid exposure to light during handling and to use appropriate safety precautions. There are a number of future directions for research involving this compound, including the development of new synthetic methods and the use of this compound in the development of new photodynamic therapy and antimicrobial agents.
科学的研究の応用
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole has been widely used in scientific research due to its ability to act as a photosensitizer. It has been used in a variety of applications, including organic synthesis, photodynamic therapy, and fluorescence microscopy. This compound can be used to generate singlet oxygen, which can be used to oxidize organic compounds in a controlled manner. This makes it an attractive option for researchers looking to synthesize complex organic molecules.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKIVXJDOFTLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)

![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5301011.png)

![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B5301020.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)

![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)